Boc-D-Ser(tBu)-OH.DCHA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

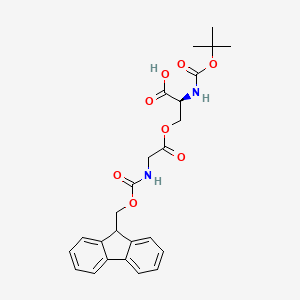

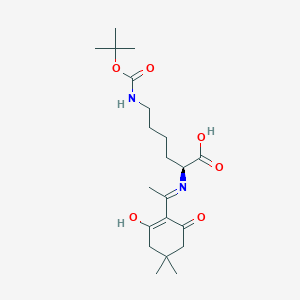

Boc-D-Ser(tBu)-OH.DCHA is a synthetic compound that is used for a variety of purposes in scientific research. It is a derivative of serine, an amino acid that is found in proteins, and is used in the synthesis of peptides, peptidomimetics, and other small molecules. Boc-D-Ser(tBu)-OH.DCHA is a valuable tool for scientists in the laboratory, as it is a versatile building block for peptide synthesis and has a wide range of applications in research.

科学研究应用

Chemical Synthesis

Boc-D-Ser(tBu)-OH.DCHA is often used in chemical synthesis due to its unique structure and properties. It’s a building block in the synthesis of various complex molecules, particularly in the pharmaceutical industry .

Protease Research

This compound is used in protease research. Proteases are enzymes that break down proteins and peptides, and understanding their function is crucial in many biological processes, including digestion, immune response, and cell cycle regulation .

Apoptosis Studies

Apoptosis, or programmed cell death, is a vital part of organism development and homeostasis. Boc-D-Ser(tBu)-OH.DCHA is used in studies investigating the role of different molecules in apoptosis .

Chromatin/Epigenetics Research

Boc-D-Ser(tBu)-OH.DCHA is used in chromatin and epigenetics research. Epigenetic modifications, including DNA methylation and histone modification, play a crucial role in gene expression .

Metabolism Studies

This compound is used in metabolism studies. Understanding metabolic pathways is essential for developing treatments for metabolic disorders like diabetes and obesity .

MAPK Signaling Research

Boc-D-Ser(tBu)-OH.DCHA is used in research on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Tyrosine Kinase Research

Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They function as part of signaling pathways, controlling aspects of cellular division, growth, and death. Boc-D-Ser(tBu)-OH.DCHA is used in research related to tyrosine kinases .

作用机制

Target of Action

Boc-D-Ser(tBu)-OH.DCHA, also known as BOC-D-SER(TBU)-OH DCHA, is a derivative of the amino acid serine . As an amino acid derivative, it is likely to interact with protein targets in the body.

Mode of Action

The exact mode of action of Boc-D-Ser(tBu)-OHAs a serine derivative, it may be involved in protein synthesis or other biochemical processes that involve amino acids .

Biochemical Pathways

Amino acids and their derivatives, like Boc-D-Ser(tBu)-OH.DCHA, are known to influence various biochemical pathways. They can affect the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .

Result of Action

The molecular and cellular effects of Boc-D-Ser(tBu)-OHAs a serine derivative, it may play a role in protein synthesis and other biochemical processes involving amino acids .

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5.C12H23N/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEUUHIXSUNTGV-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Ser(tBu)-OH.DCHA | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

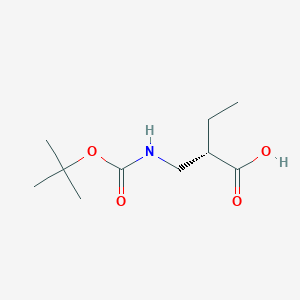

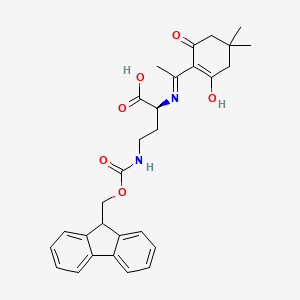

![Fmoc-[D]Leu-OH](/img/structure/B613611.png)

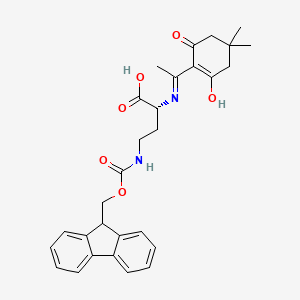

![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)

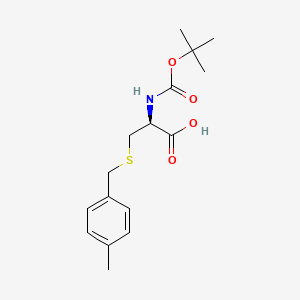

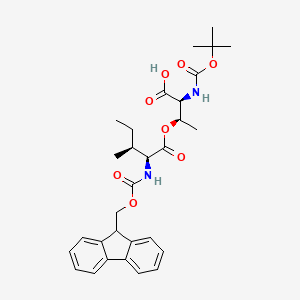

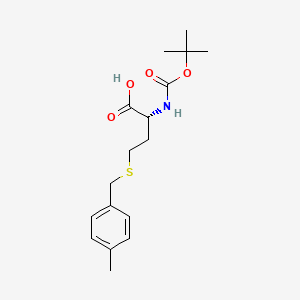

![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)